molecular formula C4H8FN B138343 (S)-3-fluoropyrrolidine CAS No. 136725-54-7

(S)-3-fluoropyrrolidine

Cat. No. B138343
CAS RN: 136725-54-7
M. Wt: 89.11 g/mol
InChI Key: CDDGNGVFPQRJJM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-3-Fluoropyrrolidine, also known as (3S)-3-fluoropyrrolidine or (S)-3-fluoropyrrolidine, is an organic compound belonging to the class of pyrrolidines. It is a chiral compound and has a molecular formula of C4H7FN. It is an important intermediate in organic synthesis, and is commonly used in the synthesis of drugs and other pharmaceuticals. It is also used in the synthesis of other organic compounds, such as amino acids, peptides, and carbohydrates.

Scientific Research Applications

Ferroelectric Materials

(S)-3-fluoropyrrolidine hydrochloride has been shown to extend the working temperature of ferroelectrics to room temperature . This is significant as it allows for the practical use of ferroelectric materials in various applications, such as memory devices, actuators, and sensors, without the need for temperature control systems .

Pharmaceutical Synthesis

This compound can be easily attached to molecular scaffolds through nucleophilic substitution, making it valuable in the synthesis of analogues of active pharmaceutical ingredients (APIs). It’s particularly useful in creating fluorinated pyrrolidine derivatives .

Enzyme Inhibition

(S)-3-fluoropyrrolidine has been incorporated into amides evaluated as inhibitors of dipeptidyl peptidase IV (DP-IV) . These analogues have shown good selectivity for DP-IV over quiescent cell proline dipeptidase (QPP), which is important for the development of new medications for diseases like diabetes .

Molecular Building Blocks

Due to its structure, (S)-3-fluoropyrrolidine hydrochloride can be employed as a building block for the preparation of various compounds, including those with potential inhibitory effects on specific enzymes or receptors within biological systems .

properties

IUPAC Name

(3S)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGNGVFPQRJJM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-fluoropyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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